molecular formula C8H6Cl4O B1404453 2-Chloro-1-methyl-4-(trichloromethoxy)benzene CAS No. 1404194-40-6

2-Chloro-1-methyl-4-(trichloromethoxy)benzene

Cat. No. B1404453
M. Wt: 259.9 g/mol
InChI Key: JSEZROLAJQFKQG-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-4-(trichloromethoxy)benzene (C7H5Cl4O) is a chlorinated aromatic hydrocarbon. It is a colorless liquid that is insoluble in water and has a sweet, pungent odor. It is used in a variety of applications, including as a solvent, a flame retardant, a pesticide, and a fuel additive. It is also used in the synthesis of other compounds, such as pharmaceuticals, dyes, and plastics.

Scientific Research Applications

Electrochemical Properties and Environmental Impact

  • Electrochemical Reduction : A study explored the electrochemical reduction of methyl triclosan (a derivative of 2-Chloro-1-methyl-4-(trichloromethoxy)benzene), showing its formation through microbial methylation of triclosan, a known environmental pollutant. This research contributes to understanding the environmental impact and electrochemical properties of such compounds (Peverly et al., 2014).

Chemical Synthesis and Catalysis

  • Trifluoromethylation of Aromatic Compounds : A different study demonstrated the use of methyltrioxorhenium as a catalyst for the trifluoromethylation of various aromatic compounds, including derivatives of 2-Chloro-1-methyl-4-(trichloromethoxy)benzene, which is significant in synthetic chemistry (Mejía & Togni, 2012).

Organic Synthesis and Material Science

  • Synthesis of Phthalocyanines : Researchers developed a new route for synthesizing 4-chloro-5-alkyl-phthalonitrile derivatives from 4,5-dichloro-phthalonitrile, which are crucial in the preparation of metallophthalocyanines, a class of compounds with extensive applications in material science and catalysis (Dinçer, Gül & Koçak, 2004).

Pharmacokinetics and Drug Metabolism

  • Labelling of Cinaciguat : A study focused on the synthesis of 14C-labelled cinaciguat (a guanylate cyclase activator) for pharmacokinetic and drug metabolism studies. This involved the formation of a labelled intermediate, 1-(chloro[14C]methyl)-4-(2-phenylethyl)benzene, showcasing an application in pharmaceutical research (Seidel & Pleiss, 2010).

Catalysis and Environmental Applications

  • Catalytic Conversions of Chlorinated Compounds : Another research investigated the catalytic activity of chlorinated benzenes, including derivatives of 2-Chloro-1-methyl-4-(trichloromethoxy)benzene, in relation to dioxin control using a vanadium-based catalyst. This study is pivotal in understanding the environmental implications and control of dioxin-like compounds (Lee & Jurng, 2008).

properties

IUPAC Name

2-chloro-1-methyl-4-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4O/c1-5-2-3-6(4-7(5)9)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEZROLAJQFKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237547
Record name Benzene, 2-chloro-1-methyl-4-(trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-methyl-4-(trichloromethoxy)benzene

CAS RN

1404194-40-6
Record name Benzene, 2-chloro-1-methyl-4-(trichloromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404194-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-chloro-1-methyl-4-(trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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